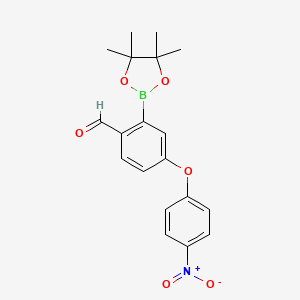![molecular formula C15H12N2O3 B13994835 1H-Pyrimido[1,2-a]quinoline-2-carboxylic acid, 1-oxo-, ethyl ester CAS No. 37611-65-7](/img/structure/B13994835.png)
1H-Pyrimido[1,2-a]quinoline-2-carboxylic acid, 1-oxo-, ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrimido[1,2-a]quinoline-2-carboxylic acid, 1-oxo-, ethyl ester is a heterocyclic compound with a fused ring structure. It is known for its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The compound’s structure consists of a pyrimidoquinoline core with an ethyl ester functional group, making it an interesting subject for synthetic and mechanistic studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrimido[1,2-a]quinoline-2-carboxylic acid, 1-oxo-, ethyl ester typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the reaction of 2-aminobenzonitrile with ethyl acetoacetate in the presence of a base, followed by cyclization and oxidation steps . The reaction conditions often require refluxing in solvents such as ethanol or acetic acid, with catalysts like p-toluenesulfonic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for scaling up the production process .
化学反応の分析
Types of Reactions
1H-Pyrimido[1,2-a]quinoline-2-carboxylic acid, 1-oxo-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications .
科学的研究の応用
1H-Pyrimido[1,2-a]quinoline-2-carboxylic acid, 1-oxo-, ethyl ester has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
作用機序
The mechanism of action of 1H-Pyrimido[1,2-a]quinoline-2-carboxylic acid, 1-oxo-, ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells .
類似化合物との比較
Similar Compounds
1-Oxo-1H-pyrimido[1,2-a]quinoline-2-carboxylic acid isopropyl ester: Similar structure with an isopropyl ester group instead of an ethyl ester.
6-Ethoxy-1-oxo-1H-pyrimido[1,2-a]quinoline-2-carboxylic acid: Contains an ethoxy group at the 6-position.
Uniqueness
1H-Pyrimido[1,2-a]quinoline-2-carboxylic acid, 1-oxo-, ethyl ester is unique due to its specific ester functional group, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for developing new pharmaceuticals and materials .
特性
CAS番号 |
37611-65-7 |
|---|---|
分子式 |
C15H12N2O3 |
分子量 |
268.27 g/mol |
IUPAC名 |
ethyl 1-oxopyrimido[1,2-a]quinoline-2-carboxylate |
InChI |
InChI=1S/C15H12N2O3/c1-2-20-15(19)11-9-16-13-8-7-10-5-3-4-6-12(10)17(13)14(11)18/h3-9H,2H2,1H3 |
InChIキー |
SDMSGNXFHZBVSF-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CN=C2C=CC3=CC=CC=C3N2C1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2,3,5,6-Tetrafluoro-n,n-dimethyl-4-[(e)-phenyldiazenyl]aniline](/img/structure/B13994773.png)





![[1-(Azetidin-3-yl)pyrazol-4-yl]boronic acid](/img/structure/B13994818.png)




